molecular formula C20H21NO3 B6412334 6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid CAS No. 1261956-67-5

6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Cat. No.: B6412334
CAS No.: 1261956-67-5
M. Wt: 323.4 g/mol
InChI Key: ZCPHPPZSSAPZBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

. The production process likely involves standard organic synthesis techniques, including purification and characterization steps to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is unique due to its specific combination of a piperidine ring and a benzoic acid derivative. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-methyl-6-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14-6-5-7-17(18(14)20(23)24)15-8-10-16(11-9-15)19(22)21-12-3-2-4-13-21/h5-11H,2-4,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPHPPZSSAPZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692276
Record name 3-Methyl-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-67-5
Record name 3-Methyl-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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